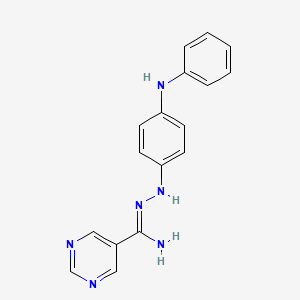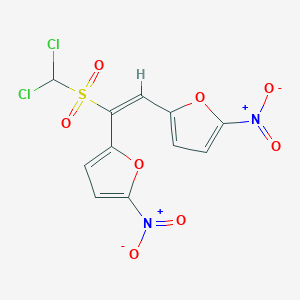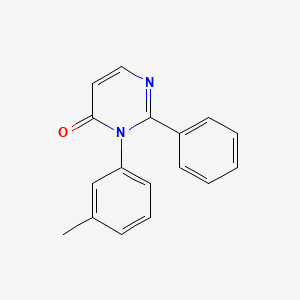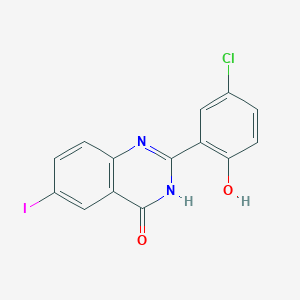![molecular formula C20H30N2O2 B12909004 3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one CAS No. 5442-56-8](/img/structure/B12909004.png)
3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one is a chemical compound with the molecular formula C20H30N2O2 and a molecular weight of 330.4644 It is known for its unique structure, which includes a quinoline core substituted with dibutylamino, methoxy, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one typically involves the reaction of N-formyl-4-methoxy-2-methyl diphenylamine with N,N-dibutyl-2-hydroxy ketone acid in the presence of concentrated sulfuric acid at a temperature range of 15-25°C for 4-48 hours . The reaction mixture is then solidified by adding cool water and filtered to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring high yield and purity through purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and dibutylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways and affect gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Anilino-6-dibutylamino-3-methylfluoran: Known for its reversible color change under UV light, making it ideal for security inks and anti-counterfeiting labels.
3-(Dibutylamino)propylamine: Used in various chemical syntheses and industrial applications.
Methyl 3,3-dimethoxypropionate: Utilized in the synthesis of indole derivatives.
Uniqueness
3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one stands out due to its unique quinoline core structure and the presence of dibutylamino, methoxy, and methyl groups
Eigenschaften
CAS-Nummer |
5442-56-8 |
|---|---|
Molekularformel |
C20H30N2O2 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C20H30N2O2/c1-5-7-11-22(12-8-6-2)14-18-15(3)21-19-13-16(24-4)9-10-17(19)20(18)23/h9-10,13H,5-8,11-12,14H2,1-4H3,(H,21,23) |
InChI-Schlüssel |
ZWWQCBHVDHZKGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CC1=C(NC2=C(C1=O)C=CC(=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate](/img/structure/B12908931.png)

![{6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B12908938.png)

![[1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium](/img/structure/B12908952.png)
![1-Methylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12908953.png)







